

Application Note: Click Chemistry Reagents using 4-Ethynyl-2-isopropylanisole

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Compound of Interest

Compound Name: *4-Ethynyl-2-isopropyl-1-methoxybenzene*

Cat. No.: *B13125340*

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Introduction & Compound Profile

4-Ethynyl-2-isopropylanisole (also known as 1-ethynyl-3-isopropyl-4-methoxybenzene) is a bifunctional building block featuring a terminal alkyne for bioorthogonal ligation and a sterically defined anisole core.^[1] Structurally, it combines the electron-donating properties of a methoxy group with the lipophilic bulk of an isopropyl moiety.^[1]

This reagent is particularly valuable in Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP), where it serves as a "clickable" analog of bioactive phenols and ethers (e.g., thymol, propofol, or carvacrol derivatives).^[1] The terminal alkyne allows for rapid conjugation to azide-tagged biomolecules, polymers, or surface arrays via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).^[1]

Key Chemical Properties

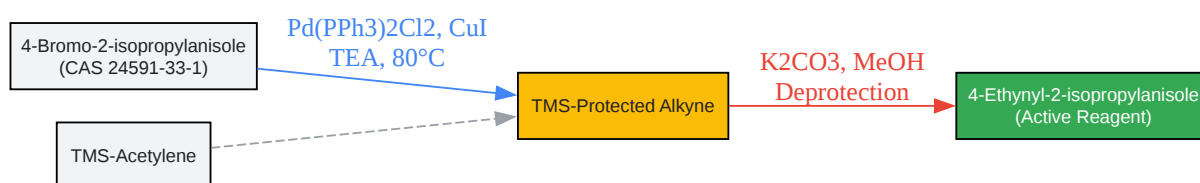
| Property | Specification |
|------------------|--|
| Chemical Name | 4-Ethynyl-2-isopropylanisole |
| IUPAC Name | 4-Ethynyl-1-methoxy-2-(propan-2-yl)benzene |
| Precursor CAS | 24591-33-1 (4-Bromo-2-isopropylanisole) |
| Molecular Weight | ~174.24 g/mol |
| Functional Group | Terminal Alkyne (C≡CH) |
| Core Scaffold | 2-Isopropylanisole (o-Isopropylanisole) |
| Solubility | High in DMSO, DMF, DCM; Low in Water |

Synthesis & Preparation

Note: If the alkyne is not available commercially, it is synthesized from the corresponding bromide.[1]

The synthesis utilizes a standard Sonogashira coupling starting from 4-Bromo-2-isopropylanisole (CAS 24591-33-1).[1]

Synthetic Pathway (Graphviz Diagram)



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Figure 1: Synthesis of 4-Ethynyl-2-isopropylanisole via Sonogashira Coupling.

Preparation Protocol

- Coupling: Dissolve 4-bromo-2-isopropylanisole (1 equiv) in anhydrous triethylamine (TEA). Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).[1]

- Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise under inert atmosphere (N₂ or Ar).
- Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS.
- Deprotection: Dissolve the isolated TMS-intermediate in MeOH/DCM (1:1) and add K₂CO₃ (2 equiv).[1] Stir at RT for 2 hours.
- Purification: Silica gel chromatography (Hexanes/EtOAc) yields the pure terminal alkyne.[1]

Click Chemistry Protocol (CuAAC)[1][3]

This protocol describes the conjugation of 4-ethynyl-2-isopropylanisole to an azide-functionalized target (e.g., a protein, peptide, or small molecule scaffold).[1]

Reagents Required[1][2][3][4]

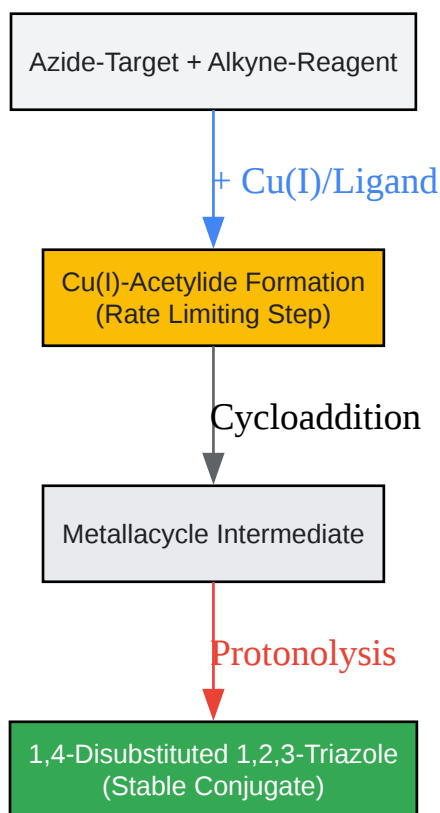
- Alkyne: 4-Ethynyl-2-isopropylanisole (10–50 mM stock in DMSO).[1]
- Azide: Target molecule with azide handle.[1]
- Catalyst: CuSO₄[1][2]·5H₂O (freshly prepared 50 mM in water).[1]
- Reductant: Sodium Ascorbate (freshly prepared 100 mM in water).[1]
- Ligand: THPTA or TBTA (to protect biomolecules and accelerate reaction).[1]
 - Note: THPTA is preferred for aqueous/biological systems; TBTA for organic/mixed solvents.[1]
- Solvent: DMSO/Water or tBuOH/Water (1:1).[1]

Step-by-Step Procedure

- Preparation:
 - Prepare the Click Cocktail premix (if performing multiple reactions) or add sequentially.
 - Premix ratio: 1 part CuSO₄ : 2 parts Ligand (THPTA/TBTA).[1]

- Reaction Assembly:
 - In a microcentrifuge tube or HPLC vial, combine:
 1. Solvent (to final volume).
 2. Azide (Final conc: 10–100 μM).
 3. Alkyne (4-Ethynyl-2-isopropylanisole): Add to reach 2–5x molar excess over azide (e.g., 200 μM).[\[1\]](#)
 - Critical: Due to the lipophilicity of the isopropyl group, ensure the final organic co-solvent (DMSO) concentration is sufficient ($\geq 20\%$) to prevent precipitation of the alkyne.[\[1\]](#)
 4. Click Cocktail (Cu-Ligand): Final conc 100 μM Cu.
 5. Sodium Ascorbate: Add last to initiate.[\[1\]](#) Final conc 500 μM (5–10 equiv).[\[1\]](#)
- Incubation:
 - Vortex gently.[\[1\]](#)
 - Incubate at Room Temperature (25°C) for 1 hour in the dark.
 - Optional: For low-concentration biomolecules, incubate overnight at 4°C.
- Termination & Work-up:
 - Small Molecules: Dilute with EtOAc, wash with brine/EDTA (to remove Cu), and dry.[\[1\]](#)
 - Proteins/Biomolecules: Desalt using a spin column (e.g., PD-10) or precipitate with cold acetone to remove excess reagents.[\[1\]](#)

Mechanistic Flow (Graphviz Diagram)



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Figure 2: Mechanism of CuAAC reaction yielding the regioselective 1,4-triazole product.

Applications & Rationale

A. Fragment-Based Drug Discovery (FBDD)

The 2-isopropylanisole motif is a privileged scaffold found in various bioactive natural products and drugs.[1]

- Rationale: By using 4-ethynyl-2-isopropylanisole, researchers can "click" this lipophilic, sterically demanding fragment onto a core scaffold to probe hydrophobic pockets in enzymes or receptors.[1]
- Steric Probe: The isopropyl group at the ortho position (relative to methoxy) creates a defined steric shape that differs from simple phenyl or methyl-substituted analogs.[1]

B. Activity-Based Protein Profiling (ABPP)

This reagent can serve as a "minimalist" probe for enzymes that recognize phenolic/anisolic substrates (e.g., oxidoreductases, specific transferases).[1]

- Workflow:
 - Incubate proteome with a probe derivative.[1]
 - Perform Click reaction with a fluorescent azide (e.g., Azide-Fluor 488) or Biotin-Azide.[1]
 - Analyze via SDS-PAGE or Mass Spectrometry.[1]

C. Material Functionalization

The lipophilicity of the isopropyl group modifies the surface properties of hydrophilic polymers (e.g., PEG, PVA) when conjugated.[1]

- Effect: Increases hydrophobicity and can alter cell adhesion properties on hydrogels.[1]

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |
|----------------------|--|--|
| Precipitation | Alkyne is lipophilic; low solubility in aqueous buffer.[1] | Increase DMSO/DMF co-solvent to 20–50%. ^[1] Use THPTA ligand to solubilize Cu species. ^[1] |
| Low Yield | Oxidation of Cu(I) to Cu(II). ^[1] | Use fresh Ascorbate. ^[1] Degas solvents (bubble N ₂). ^[1] Perform under inert atmosphere. |
| Non-Specific Binding | Hydrophobic interaction of the reagent with proteins. ^[1] | Include 0.1% Triton X-100 or Tween-20 in the reaction buffer. ^[1] |
| Slow Reaction | Steric hindrance near the reaction site. ^[1] | Although the ethynyl is para to the methoxy, the meta-isopropyl adds bulk. ^[1] Increase Temperature to 37°C or reaction time. |

References

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